molecular formula C4HF3INS B3159757 2-Iodo-4-(trifluoromethyl)-1,3-thiazole CAS No. 864376-14-7

2-Iodo-4-(trifluoromethyl)-1,3-thiazole

Cat. No.: B3159757
CAS No.: 864376-14-7
M. Wt: 279.02 g/mol
InChI Key: NEZIEJBZBMSGDB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as “2-Iodo-4-(trifluoromethyl)aniline”, has been reported. For instance, a practical nucleophilic trifluoromethoxylation of alkyl halides with (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent in the absence of silver under mild reaction conditions has been described .

Scientific Research Applications

Synthesis and Chemical Transformations

2-Iodo-4-(trifluoromethyl)-1,3-thiazole serves as a pivotal intermediate in the synthesis and chemical transformation of various heterocyclic compounds. The compound's utility extends to the preparation of 4-phosphorylated derivatives of 1,3-azoles, including oxazoles, thiazoles, and imidazoles, showcasing diverse chemical and biological properties. These derivatives are synthesized using metallic derivatives of imidazole and phosphorus halides, or through cross-coupling of halogenimidazoles and dialkyl phosphites in the presence of a palladium catalyst. Such compounds are essential for developing insectoacaricidal, anti-blastic, sugar-lowering, and neurodegenerative drugs, reflecting the compound's significance in medicinal chemistry and pharmacology (Abdurakhmanova et al., 2018).

Pharmacological Applications

This compound and its derivatives are foundational in creating compounds with notable pharmacological activities. Thiazole, a core structure derived from this compound, has been intensively explored for its potential in developing new therapeutic agents. Thiazole derivatives demonstrate a wide array of biological activities, including antioxidant, analgesic, anti-inflammatory, and antimicrobial properties. These derivatives form the backbone of many synthetic drugs aimed at treating various diseases, further emphasizing the compound's versatility and importance in drug discovery and development (Leoni et al., 2014).

Anticancer and Antibacterial Potential

The thiazole scaffold, derivable from this compound, has been recognized for its significant anticancer and antibacterial activities. Various studies and patents have highlighted the development of thiazole derivatives that exhibit potent anticancer and antibacterial effects. The structural diversity of thiazole derivatives is crucial for their specific activities against cancer cells and bacterial pathogens, making them promising candidates for new drug development. This potential spans across multiple pharmacological activities, enabling the design of compounds with enhanced therapeutic profiles and minimal side effects (Jain et al., 2017).

Properties

IUPAC Name

2-iodo-4-(trifluoromethyl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HF3INS/c5-4(6,7)2-1-10-3(8)9-2/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEZIEJBZBMSGDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)I)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HF3INS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864376-14-7
Record name 2-iodo-4-(trifluoromethyl)-1,3-thiazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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